N-Methyl-N-(2-nitrobenzoyl)glycine
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Overview
Description
N-Methyl-N-(2-nitrobenzoyl)glycine is a chemical compound known for its unique structure and properties It is a derivative of glycine, where the amino group is substituted with a methyl group and a 2-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-nitrobenzoyl)glycine typically involves the reaction of glycine with N-methylating agents and 2-nitrobenzoyl chloride. The process can be carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide to ensure proper solubility of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-nitrobenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-N-(2-aminobenzoyl)glycine.
Scientific Research Applications
N-Methyl-N-(2-nitrobenzoyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-nitrobenzoyl)glycine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methyl and benzoyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylglycine (Sarcosine): Similar structure but lacks the nitrobenzoyl group.
N-(2-Nitrobenzoyl)glycine: Similar structure but lacks the methyl group.
N-Methyl-N-(4-nitrobenzoyl)glycine: Similar structure with a different position of the nitro group.
Uniqueness
N-Methyl-N-(2-nitrobenzoyl)glycine is unique due to the presence of both the methyl and 2-nitrobenzoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
5177-51-5 |
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Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-[methyl-(2-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H10N2O5/c1-11(6-9(13)14)10(15)7-4-2-3-5-8(7)12(16)17/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
YPEMKTAYMLYJFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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